The synthesis of Phakellistatin 3 has been achieved through various methods, including solid-phase and solution-phase approaches. A notable technique involves the photosensitized oxidation of Phakellistatin 13, leading to the formation of Phakellistatin 3 and its isomer, Isophakellistatin 3 . The synthesis typically employs a combination of stepwise coupling reactions and cyclization processes.
Phakellistatin 3 features a cyclic structure composed of several amino acids linked by peptide bonds. Its notable components include:
The molecular formula for Phakellistatin 3 is C₁₈H₂₃N₃O₄S, and it exhibits distinct spectral characteristics in nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) analyses that confirm its structure .
Phakellistatin 3 undergoes various chemical reactions that can modify its structure or enhance its biological properties. Key reactions include:
The synthesis often involves protecting group strategies to prevent unwanted reactions during synthesis stages. For example, protecting groups may be used on amino acid side chains until they are needed in the final structure .
Phakellistatin 3 exhibits antitumor activity primarily through its interaction with cellular pathways involved in cancer cell proliferation and survival. The mechanism likely involves:
In vitro studies have demonstrated that Phakellistatin 3 has an effective dose (ED50) against P388 lymphocytic leukemia cells at approximately 0.33 µg/mL, indicating potent antitumor activity .
Phakellistatin 3 has garnered attention for its potential applications in:
The ongoing research into phakellistatins continues to reveal their potential as valuable agents in drug discovery and therapeutic development against various cancers .
Phakellistatin 3 originates from marine sponges of the genus Phakellia, which rely on intricate symbiotic relationships with microbial communities for secondary metabolite biosynthesis. These sponges are categorized as High Microbial Abundance (HMA) species, harboring bacterial densities 2–4 orders of magnitude higher than seawater and neighboring sponge species [9]. The sponge microbiome—dominated by Acidobacteria, Chloroflexi, and Poribacteria—acts as a metabolic extension of the host, facilitating the production of bioactive peptides through biosynthetic gene clusters (BGCs) [1] [9]. Symbiont-derived enzymes, particularly non-ribosomal peptide synthetases (NRPS), are instrumental in constructing complex cyclopeptides like Phakellistatin 3. This symbiotic division of labor allows the host to offload energetically expensive pathways while gaining chemical defenses against predation and fouling organisms [7] [9]. Vertical transmission of symbionts through brooded larvae ensures fidelity in metabolite production across generations, explaining the consistent isolation of Phakellistatin 3 from distinct Phakellia populations [9].
Table 1: Bioactive Cyclopeptides from Phakellia spp.
Compound | Sponge Source | Biological Activity (ED₅₀/IC₅₀) | Key Structural Features |
---|---|---|---|
Phakellistatin 3 | Phakellia carteri | 0.33 μg/mL (P388 murine leukemia) | Cycloheptapeptide, 3a-hydroxypyrroloindoline |
Phakellistatin 13 | Phakellia fusca | <10⁻² μg/mL (BEL-7404 hepatoma) | Precursor with tryptophan residue |
Phakefustatin A | Phakellia fusca | RXRα modulation | Kynurenine-bearing cycloheptapeptide |
Phakellisin A | Phakellia sp. | Selective tumor inhibition | α,β-didehydrotryptophan residue |
Phakellia sponges exhibit a disjunct distribution across the Indo-Pacific, with hotspots in the Western Caroline Islands (Palau), Truk Atoll (Federated States of Micronesia), and the South China Sea [1] [2]. Phakellia costata and P. carteri—the primary sources of Phakellistatin 3—thrive in oligotrophic reefs and seamounts at depths of 10–40 meters [1] [3]. Genetic studies indicate these sponges diverged from ancestral demosponges during the Oligocene-Miocene transition (∼23 MYA), coinciding with the formation of Indo-Pacific coral reef ecosystems [7]. This divergence enabled niche specialization, with P. carteri developing distinct chemotypes: Eastern Pacific populations produce Phakellistatin 3, while Indian Ocean variants yield structurally analogous peptides like Phakellistatin 11 [2] [7]. Such biogeographic patterns underscore the role of allopatric speciation in chemical diversity. Larval dispersal limitations further isolate populations, amplifying chemical distinctness—e.g., Phakellistatin 3 is absent in Atlantic Phakellia species [9].
Table 2: Biogeography of Phakellistatin-Producing Sponges
Sponge Species | Geographic Range | Notable Metabolites | Habitat Depth |
---|---|---|---|
Phakellia carteri | Western Caroline Islands, Palau | Phakellistatin 2, 3, iso-3 | 15–30 m |
Phakellia costata | Truk Atoll, Micronesia | Phakellistatin 1, 4–9, 12 | 10–40 m |
Phakellia fusca | South China Sea | Phakellistatin 13, 15–19 | 20–35 m |
Phakellistatin 3 exemplifies adaptive molecular evolution in marine cyclopeptides. Its structure (cyclo-[Ile-Pro-Ile-Pro-Tyr-Pro-Phe]) incorporates three proline residues that enforce a β-hairpin conformation via cis-peptidyl bonds at Xaa-Pro junctions [1] [5]. This rigidity enhances target specificity—likely toward proteasome inhibition or actin disruption—while resisting enzymatic degradation in predator digestive systems [7] [12]. Biosynthetically, proline abundance stems from sponge-symbiont coevolution: sponge archaeocytes supply proline precursors (e.g., ornithine), while bacterial symbionts express prolyl oligopeptidases that cyclize linear precursors [4] [7]. The tryptophan-derived 3a-hydroxypyrrolo[2,3-b]indoline unit in Phakellistatin 3 arises from l-tryptophan 2',3'-oxidase activity, a rare modification catalyzed by sponge-specific cytochrome P450 enzymes [3] [6]. This modification is critical for bioactivity, as evidenced by the 1000-fold potency difference between Phakellistatin 3 (ED₅₀ = 0.33 μg/mL) and its non-oxidized precursor Phakellistatin 13 [6]. Selective pressures from predation have amplified these traits; sponges lacking such peptides suffer higher rates of fish grazing [7].
Table 3: Role of Proline Conformations in Phakellistatin Bioactivity
Structural Feature | Functional Implication | Evolutionary Advantage |
---|---|---|
Cis-Pro bonds | Rigidifies β-turn motifs | Enhances proteolytic resistance |
N-alkylated proline | Reduces amide bond flexibility | Improves membrane permeability |
Proline-Hydroxyproline | Stabilizes polyproline II helices | Facilitates protein target recognition |
Proline-aromatic stacking | Anchors hydrophobic binding domains | Increases affinity for enzymatic pockets |
Compounds Mentioned
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7